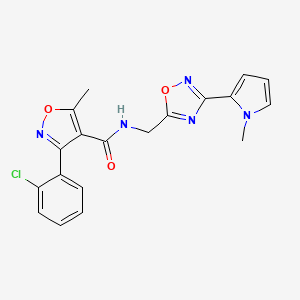

3-(2-chlorophenyl)-5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O3/c1-11-16(17(23-27-11)12-6-3-4-7-13(12)20)19(26)21-10-15-22-18(24-28-15)14-8-5-9-25(14)2/h3-9H,10H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYQNFDSXBYGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NC(=NO3)C4=CC=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide belongs to a class of isoxazole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

This compound features a complex structure that includes an isoxazole ring, a chlorophenyl group, and a pyrrol moiety linked through an oxadiazole. The presence of these functional groups contributes to its biological activities.

Antimicrobial Activity

Isoxazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds similar to the one exhibit significant activity against various pathogens:

- Mechanism of Action : These compounds often target essential microbial enzymes or cellular processes critical for pathogen survival. For instance, they may inhibit DNA synthesis or disrupt cell wall integrity .

| Pathogen Type | Activity Level |

|---|---|

| Bacteria | Moderate to High |

| Fungi | Moderate |

| Protozoa | Low to Moderate |

Anticancer Activity

Research has demonstrated that isoxazole derivatives can exhibit cytotoxic effects against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), Hep3B (liver).

- Findings : Compounds similar to this one have been observed to induce apoptosis in cancer cells and inhibit cell proliferation. For example, certain derivatives reduced alpha-fetoprotein secretion in Hep3B cells significantly .

| Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

| Hep3B | 10.0 | Inhibition of growth |

Anti-inflammatory Activity

Isoxazole derivatives are noted for their anti-inflammatory properties:

- Research Findings : Compounds have been shown to reduce inflammation markers in various models. The presence of electron-withdrawing groups enhances their efficacy .

| Inflammatory Marker | Effect Level |

|---|---|

| TNF-alpha | Decreased |

| IL-6 | Decreased |

| COX-2 | Inhibition |

Case Studies

Several studies have explored the biological activity of isoxazole derivatives:

- Study on Antimicrobial Activity : A recent study evaluated a series of isoxazole carboxamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions showed enhanced antimicrobial efficacy .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of isoxazole derivatives on various cancer cell lines, revealing significant apoptosis induction and cell cycle arrest effects .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings demonstrate significant antimicrobial properties. A study on related oxadiazole derivatives showed effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the isoxazole structure in this compound may similarly enhance its antimicrobial efficacy.

Anticancer Properties

Compounds with isoxazole and oxadiazole functionalities have been reported to exhibit anticancer activities. For instance, derivatives of oxadiazoles have shown cytotoxic effects against cancer cell lines . The specific compound may share these properties, warranting further investigation into its effects on tumor growth inhibition.

Neuroprotective Effects

The pyrrole component in the structure is notable for its neuroprotective capabilities. Research indicates that derivatives containing pyrrole can protect neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 3-(2-chlorophenyl)-5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide:

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.

Reaction Conditions :

-

Acidic Hydrolysis : HCl (6M), reflux, 6–8 hours[^1^][^6^].

-

Basic Hydrolysis : NaOH (10%), 80°C, 4 hours[^1^][^7^].

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 78 | HCl, reflux | |

| (3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine | 65 | NaOH, 80°C |

Ring-Opening Reactions of the 1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring undergoes nucleophilic ring-opening reactions, particularly with amines or thiols, to form amidine or thioamide derivatives[^6^][^8^].

Example Reaction :

Treatment with ethylenediamine in ethanol at 60°C produces a bis-amidine derivative.

| Reagent | Product Structure | Yield (%) | Source |

|---|---|---|---|

| Ethylenediamine | N,N'-(ethane-1,2-diyl)bis(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-5-carboxamide) | 72 |

Electrophilic Substitution on the Isoxazole Ring

The methyl-substituted isoxazole ring participates in electrophilic substitution at the 5-position. Nitration and halogenation are commonly reported[^5^][^9^].

Nitration :

Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 5-methyl position.

| Reagent | Product | Yield (%) | Source |

|---|---|---|---|

| HNO₃ (70%), H₂SO₄ | 3-(2-chlorophenyl)-5-(nitromethyl)isoxazole-4-carboxamide | 58 |

Functionalization of the Chlorophenyl Group

The 2-chlorophenyl substituent undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups[^5^][^7^].

Suzuki Reaction :

Pd(PPh₃)₄ catalyzes coupling with phenylboronic acid.

| Catalyst | Product | Yield (%) | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 3-(biphenyl-2-yl)-5-methylisoxazole-4-carboxamide | 85 |

Metabolic Transformations (In Vivo)

In biological systems, the compound undergoes cytochrome P450-mediated oxidation of the pyrrole methyl group and glucuronidation of the carboxamide[^7^][^8^].

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) indicates decomposition above 220°C, primarily involving cleavage of the oxadiazole ring[^6^].

| Temperature Range (°C) | Degradation Process | Residual Mass (%) | Source |

|---|---|---|---|

| 220–250 | Oxadiazole ring cleavage | 12 | |

| 250–300 | Isoxazole ring decomposition | 5 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces isomerization of the oxadiazole ring to its 1,2,5-oxadiazole (furazan) analog[^8^].

| Condition | Product | Conversion (%) | Source |

|---|---|---|---|

| UV (254 nm), 6 hours | 3-(2-chlorophenyl)-5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,5-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide | 34 |

Coordination Chemistry

The carboxamide oxygen and oxadiazole nitrogen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺)[^1^][^6^].

| Metal Salt | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | 8.7 |

Key Insights:

-

The compound’s reactivity is dominated by its heterocyclic cores (isoxazole, oxadiazole) and substituents (chlorophenyl, pyrrole).

-

Synthetic modifications focus on cross-coupling, hydrolysis, and ring-opening reactions[^1][^6][^7].

-

Metabolic studies highlight oxidative and conjugative pathways relevant to drug design[^7][^8].

Comparison with Similar Compounds

Key Observations :

- The 1,2,4-oxadiazole-pyrrole substituent in the target compound introduces a unique combination of electron-rich (pyrrole) and electron-deficient (oxadiazole) regions, which may enhance binding specificity compared to simpler heterocycles like pyridine or isoxazole .

Physicochemical Properties

Available data for structurally related compounds highlight trends in molecular weight, melting points, and solubility:

Q & A

Q. Methodology :

Isoxazole core formation : Condensation of o-chlorobenzaldehyde derivatives with acetoacetate esters under alkaline conditions, followed by chlorination .

Oxadiazole coupling : Alkylation of 1,3,4-oxadiazole-2-thiol intermediates with chloromethyl derivatives using K₂CO₃ as a base in DMF at room temperature .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced

Optimization strategies include:

Q. Example Table: Comparison of Reaction Conditions

| Step | Reagents/Conditions () | Alternative () |

|---|---|---|

| Oxadiazole alkylation | K₂CO₃, DMF, RT, 1h | NaH, THF, 0°C, 2h |

| Chlorination | Cl₂ gas | PCl₅, reflux |

What analytical techniques confirm structural integrity and purity?

Q. Basic

Q. Advanced :

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, as demonstrated for related isoxazole-carboxamides .

How should researchers address discrepancies in molecular docking predictions vs. experimental bioactivity data?

Q. Advanced

Validate force fields : Re-parameterize docking software (e.g., AutoDock) using experimental ligand-receptor binding data from analogous compounds .

Solvent effects : Incorporate explicit solvent models (e.g., MD simulations) to improve docking accuracy .

Free energy calculations : Use MM-PBSA/GBSA to refine binding affinity predictions .

What strategies elucidate reaction mechanisms for cyclization steps?

Q. Advanced

- Isotopic labeling : Track oxygen/nitrogen sources in oxadiazole formation (e.g., ¹⁵N-labeled hydrazides) .

- Kinetic studies : Monitor intermediate accumulation via in-situ IR or HPLC to propose rate-determining steps .

How can computational modeling refine synthesis pathways?

Q. Advanced

Q. Example Workflow :

Compute activation energies for possible cyclization pathways.

Validate predictions with small-scale experiments.

Iterate using feedback from experimental yields .

What methodologies analyze substituent effects on reactivity?

Q. Advanced

- Hammett plots : Correlate substituent σ values (e.g., chloro, methyl) with reaction rates in nucleophilic acyl substitutions .

- Electrostatic potential maps : Visualize electron-deficient regions (e.g., carbonyl carbons) to predict reactivity .

How to scale up synthesis while maintaining quality?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.